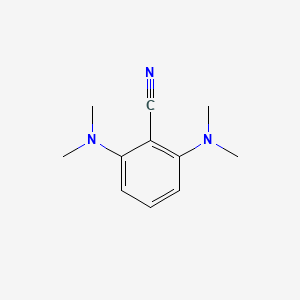

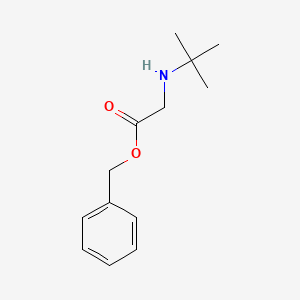

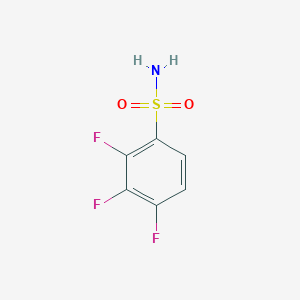

![molecular formula C19H16FNO2 B1306121 4-(6-氟-3a,4,5,9b-四氢-3H-环戊[c]喹啉-4-基)苯甲酸 CAS No. 436811-08-4](/img/structure/B1306121.png)

4-(6-氟-3a,4,5,9b-四氢-3H-环戊[c]喹啉-4-基)苯甲酸

描述

The compound 4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid is a structurally complex molecule that appears to be related to the class of fluoroquinolones, a group of antibacterial agents. While the specific compound is not directly mentioned in the provided papers, the structural motifs and the presence of a fluoroquinoline core are common features in the described compounds. For instance, the antibacterial agent 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid shares the fluoroquinoline core and exhibits significant antibacterial activity, with stereochemistry playing a crucial role in its efficacy . Similarly, the synthesis and characterization of 3-benzoyl-2-quinolinecarboxaldehyde suggest the importance of the quinoline structure in the development of sensitive analytical reagents .

Synthesis Analysis

The synthesis of related fluoroquinolone compounds involves the creation of an asymmetric center, which is critical for the biological activity of these molecules. For example, the synthesis of the R and S isomers of a related compound was achieved from tetrahydroquinolines, which were separated via diastereomeric amides . Another related compound, flumequine, was synthesized in optically active form from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, with the configurations established by X-ray structures . These methods highlight the importance of stereochemistry and the use of chiral resolution techniques in the synthesis of fluoroquinolones.

Molecular Structure Analysis

X-ray diffraction has been used to determine the absolute configuration and crystal structure of related compounds. The crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]quinolin-6-one, revealed a monoclinic space group with specific geometric parameters, and the central 1,4-dihydropyridine ring adopted a boat confirmation . This suggests that the molecular structure of fluoroquinolones is complex and that the arrangement of atoms within the molecule can significantly influence its properties and interactions.

Chemical Reactions Analysis

The chemical reactivity of fluoroquinolones is often explored in the context of their biological activity. For instance, the antibacterial activity of these compounds is influenced by their stereochemistry, as seen with the S isomer being more active than the R isomer . Additionally, the use of 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines indicates that the quinoline moiety can participate in reactions with amines, leading to fluorescent derivatives suitable for detection .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinolones are closely related to their structure. The presence of a fluorine atom and the quinoline ring system are indicative of certain chemical behaviors, such as the ability to form hydrogen bonds, as seen in the crystal structure analysis . The cytotoxicity of fluoroquinolone analogues has also been studied, revealing that certain structural parameters, such as hydrogen counts and the exclusion of sulfur and nitrogen, can influence their biological activity . These findings underscore the importance of detailed structural analysis in understanding the properties of fluoroquinolones.

科学研究应用

合成和化学性质

四氢喹啉的合成

一个重要的研究领域涉及四氢喹啉的合成,如 4-芳基-8-氟-3a,4,5,9b-四氢-3H-环戊[c]喹啉。这些化合物通过涉及氟苯胺、芳香醛和环戊二烯的酸催化环缩合过程合成(Tolstikov et al., 2014)。此过程突出了这些化合物在化学合成中的多功能性。

环加成反应和转化

取代的菲啶和环戊[c]喹啉是通过路易斯酸催化的芳基氨基甲氧基乙酮与环戊二烯的加成反应获得的。这些化合物在特定条件下可以进一步进行转化,例如芳构化和氧化,展示了它们在化学转化中的潜力(Lucchini et al., 1986)。

在生物学研究和材料科学中的应用

用于锌传感的基于荧光素的染料

2-[2-氯-6-羟基-3-氧代-5-(喹啉-8-氨基甲基)-3H-黄嘌呤-9-基]苯甲酸等化合物已被开发为用于锌传感的基于荧光素的染料。这些染料在 Zn(II) 配位时显示出高荧光增强,并且对 Zn(II) 具有选择性,优于其他生物学相关的金属。此特性对于涉及锌的生物学研究至关重要(Nolan et al., 2005)。

金属配合物和配位聚合物

该化合物4-羟基-3-((喹啉-8-亚氨基)甲基)苯甲酸已被用于合成各种金属配合物和配位聚合物,其中包括钴、铜和锌。这些配合物表现出独特的结构和性质,例如强荧光发射和气体传感能力,表明它们在材料科学中的潜在应用(Rad et al., 2016)。

安全和危害

属性

IUPAC Name |

4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO2/c20-16-6-2-5-15-13-3-1-4-14(13)17(21-18(15)16)11-7-9-12(10-8-11)19(22)23/h1-3,5-10,13-14,17,21H,4H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMWCBTXCKPKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=CC=C3F)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388075 | |

| Record name | SBB027601 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid | |

CAS RN |

436811-08-4 | |

| Record name | SBB027601 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。